![molecular formula C19H19N3O3S B2450078 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile CAS No. 2109267-17-4](/img/structure/B2450078.png)
2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile
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Overview
Description
2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis of Active Metabolites : A study detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the importance of bicyclic compounds in the development of therapeutic agents. The precise control over the stereochemistry in the synthesis process underscores the potential of such compounds in drug development and medicinal chemistry (Chen et al., 2010).
Enantiospecific Synthesis : Research on the enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline reveals the intricate methodologies available for constructing bicyclic structures with specific stereochemical configurations. Such techniques are crucial for the synthesis of complex molecules for research and therapeutic applications (Houghton et al., 1993).
Potential Applications
Antimicrobial and Antiviral Agents : A study on the design and synthesis of pyridine-based N-sulfonamides exhibiting antiviral, antimicrobial, and enzyme inhibition characteristics showcases the multifaceted applications of bicyclic compounds. The compounds demonstrated significant activity against HSV-1 and CBV4 viruses, as well as inhibitory activity against Hsp90α protein, suggesting their utility in developing treatments for infectious diseases and conditions related to protein dysfunction (Azzam et al., 2020).
Cognitive Disorders Treatment : The discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective α7 nicotinic acetylcholine receptor agonist, highlights the therapeutic potential of bicyclic compounds in treating cognitive impairment associated with neurological disorders. This compound demonstrated promising results in improving cognitive, positive, and negative symptoms in animal models and was well tolerated in clinical trials, pointing to its application in treating schizophrenia and other cognitive disorders (Mazurov et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound “2-{[3-(pyridin-3-yloxy)-8-azabicyclo[32Similar compounds have been found to interact with the5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive and nervous systems. They are involved in various physiological activities like intestinal movements, mood, appetite, and sleeping .
Mode of Action
It can be inferred from related compounds that it may interact with its target receptor, possibly the 5-ht3 receptor, to induce a series of biochemical reactions .
Biochemical Pathways
Given the potential interaction with the 5-ht3 receptor, it can be inferred that the compound may influence serotonin signaling pathways .
Result of Action
Based on the potential interaction with the 5-ht3 receptor, it can be inferred that the compound may influence cellular processes regulated by serotonin signaling .
properties
IUPAC Name |
2-[(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-12-14-4-1-2-6-19(14)26(23,24)22-15-7-8-16(22)11-18(10-15)25-17-5-3-9-21-13-17/h1-6,9,13,15-16,18H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPHRINKBIXDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile |
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